molecular formula C21H18N2O B245993 N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline

Numéro de catalogue B245993
Poids moléculaire: 314.4 g/mol
Clé InChI: LYCGIKKLCIAWGJ-NMWGTECJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as a selective activator of procaspase-3, a proenzyme that plays a critical role in apoptosis, or programmed cell death. The ability to selectively activate procaspase-3 in cancer cells could offer a promising new approach to cancer therapy.

Mécanisme D'action

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline works by binding to and activating procaspase-3, which then cleaves and activates downstream caspases, leading to apoptosis. The selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells is thought to be due to the higher levels of procaspase-3 in these cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has been shown to inhibit tumor growth in mouse models of breast cancer and glioblastoma.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline is its selectivity for cancer cells, which could potentially reduce side effects associated with traditional chemotherapy. However, the effectiveness of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline as a cancer therapeutic agent has yet to be fully established, and further research is needed to determine its safety and efficacy.

Orientations Futures

There are several potential future directions for research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline. One area of focus could be on developing more potent analogs of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline that could have even greater selectivity for cancer cells. Another area of interest could be on investigating the potential of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline in combination with other cancer therapies, such as radiation or immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells, which could provide insights into the development of new cancer therapies.

Méthodes De Synthèse

The synthesis of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline involves a multi-step process that has been described in detail in several scientific publications. In brief, the synthesis involves the reaction of 2-phenylchroman-4-one with aniline in the presence of a base and a catalyst to yield the desired product, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline.

Applications De Recherche Scientifique

Research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has focused on its potential as a cancer therapeutic agent. Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can selectively activate procaspase-3 in cancer cells, leading to apoptosis and cell death. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells.

Propriétés

Formule moléculaire

C21H18N2O

Poids moléculaire

314.4 g/mol

Nom IUPAC

N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline

InChI

InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)21-15-19(18-13-7-8-14-20(18)24-21)23-22-17-11-5-2-6-12-17/h1-14,21-22H,15H2/b23-19-

Clé InChI

LYCGIKKLCIAWGJ-NMWGTECJSA-N

SMILES isomérique

C\1C(OC2=CC=CC=C2/C1=N\NC3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.